Hemicholinium 3

Descripción

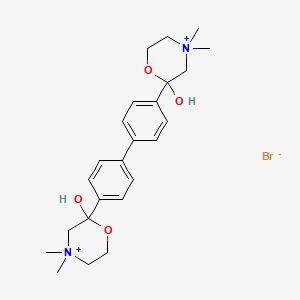

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-[4-[4-(2-hydroxy-4,4-dimethylmorpholin-4-ium-2-yl)phenyl]phenyl]-4,4-dimethylmorpholin-4-ium-2-ol;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O4.2BrH/c1-25(2)13-15-29-23(27,17-25)21-9-5-19(6-10-21)20-7-11-22(12-8-20)24(28)18-26(3,4)14-16-30-24;;/h5-12,27-28H,13-18H2,1-4H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYKHUMNFAMIBL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCOC(C1)(C2=CC=C(C=C2)C3=CC=C(C=C3)C4(C[N+](CCO4)(C)C)O)O)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34Br2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883358 | |

| Record name | Hemicholinium dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312-45-8 | |

| Record name | Hemicholinium dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000312458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholinium, 2,2'-[1,1'-biphenyl]-4,4'-diylbis[2-hydroxy-4,4-dimethyl-, bromide (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hemicholinium dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(4,4'-biphenylene)bis(2-hydroxy-4,4-dimethylmorpholinium) dibromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEMICHOLINIUM DIBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65NY3I7ZD0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hemicholinium-3: A Technical Guide to its Mechanism of Action for Researchers

For Immediate Release

An In-depth Analysis of Hemicholinium-3 as a Potent Inhibitor of Cholinergic Neurotransmission

This technical guide provides a comprehensive overview of the mechanism of action of hemicholinium-3 (HC-3), a pivotal pharmacological tool for researchers in neuroscience, pharmacology, and drug development. HC-3 is a potent and highly specific competitive inhibitor of the high-affinity choline transporter (CHT), which plays a critical role in sustaining acetylcholine (ACh) synthesis and release at cholinergic synapses.

Core Mechanism of Action: Inhibition of the High-Affinity Choline Transporter

The primary molecular target of hemicholinium-3 is the high-affinity choline transporter (CHT), encoded by the gene SLC5A7. This transporter is predominantly located on the presynaptic membrane of cholinergic neurons and is responsible for the reuptake of choline from the synaptic cleft. This reuptake process is the rate-limiting step in the synthesis of acetylcholine.[1][2]

By competitively binding to CHT, HC-3 effectively blocks the transport of choline into the presynaptic terminal.[3] This leads to a depletion of the intracellular choline pool available for acetylation by choline acetyltransferase (ChAT), the enzyme that synthesizes ACh from choline and acetyl-CoA.[1][4] Consequently, the synthesis of new ACh is significantly reduced. This classifies HC-3 as an indirect acetylcholine antagonist.[1] The inhibitory effect of HC-3 is particularly pronounced during periods of high neuronal activity, which demand a rapid turnover and replenishment of ACh vesicles.[5][6]

The specificity of HC-3 for the high-affinity choline uptake system, as opposed to the low-affinity, more ubiquitous choline transport mechanisms, makes it an invaluable tool for isolating and studying the functional role of CHT in cholinergic neurotransmission.[7]

Quantitative Data on Hemicholinium-3 Inhibition

The inhibitory potency of HC-3 on the high-affinity choline transporter has been quantified across various experimental systems. The following table summarizes key inhibitory constants.

| Parameter | Value | Cell/Tissue Type | Reference |

| IC₅₀ | 18 nM | Not specified | [8] |

| IC₅₀ | 6.1 x 10⁻⁸ M (61 nM) | Rat brain synaptosomes | [9] |

| IC₅₀ | 897 nM | Guinea-pig myenteric neurons (Epibatidine-evoked contraction) | [8] |

| IC₅₀ | 693 nM | Guinea-pig myenteric neurons ([³H]acetylcholine release) | [8] |

| Kᵢ | 25 nM | Not specified | [8] |

| Kᵢ | 13.3 µM | NCI-H69 cells | [8] |

| Kᵢ | 10.5 ± 2.2 µM | PC-3 prostate cancer cells |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of HC-3's effects on cholinergic function. Below are summaries of key experimental protocols.

High-Affinity Choline Uptake (HACU) Assay

This in vitro assay directly measures the inhibitory effect of HC-3 on choline transport into neuronal preparations.

Objective: To quantify the rate of high-affinity choline uptake and determine the inhibitory potency of HC-3.

Materials:

-

Synaptosomes or cultured neuronal cells (e.g., SK-N-SH)

-

Krebs-Ringer buffer or similar physiological salt solution

-

[³H]Choline (radiolabeled choline)

-

Hemicholinium-3

-

Scintillation fluid and counter

Methodology:

-

Preparation: Isolate synaptosomes from brain tissue (e.g., striatum, hippocampus) or culture neuronal cells to an appropriate density.

-

Pre-incubation: Resuspend the synaptosomes or wash the cultured cells in buffer. Pre-incubate the samples with varying concentrations of HC-3 or vehicle control for a defined period (e.g., 10-15 minutes) at 37°C.

-

Initiation of Uptake: Add [³H]Choline to the samples to initiate the uptake reaction. The final choline concentration is typically in the low micromolar range to favor high-affinity transport.

-

Incubation: Incubate for a short period (e.g., 2-5 minutes) at 37°C. A parallel set of samples should be incubated at 0-4°C to determine non-specific uptake and diffusion.

-

Termination of Uptake: Rapidly terminate the reaction by filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular [³H]Choline.

-

Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific high-affinity uptake by subtracting the radioactivity of the 0-4°C samples from the 37°C samples. Determine the IC₅₀ value of HC-3 by plotting the percentage of inhibition against the log concentration of HC-3.

In Vivo Microdialysis

This technique allows for the measurement of extracellular ACh levels in the brain of a living animal, providing insight into the effects of HC-3 on ACh release.

Objective: To measure the effect of HC-3 on basal and stimulated acetylcholine release in a specific brain region.

Materials:

-

Anesthetized or freely moving laboratory animal (e.g., rat, mouse)

-

Stereotaxic apparatus

-

Microdialysis probe

-

Syringe pump

-

Artificial cerebrospinal fluid (aCSF)

-

Hemicholinium-3

-

Acetylcholinesterase inhibitor (e.g., physostigmine or neostigmine, to prevent ACh degradation in the dialysate)

-

HPLC with electrochemical detection or LC-MS/MS for ACh quantification

Methodology:

-

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a microdialysis probe into the brain region of interest (e.g., hippocampus, prefrontal cortex).

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). The aCSF should contain an acetylcholinesterase inhibitor.

-

Baseline Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 10-20 minutes) to establish a baseline level of extracellular ACh.

-

HC-3 Administration: Administer HC-3 either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Post-treatment Collection: Continue to collect dialysate samples to monitor the change in extracellular ACh concentration over time.

-

Sample Analysis: Analyze the ACh concentration in the dialysate samples using a sensitive analytical method like HPLC-ECD or LC-MS/MS.

-

Data Analysis: Express the post-treatment ACh levels as a percentage of the baseline levels and compare between the HC-3 treated and control groups.

Electrophysiological Recording

Electrophysiology can be used to assess the functional consequences of HC-3's inhibition of ACh synthesis on synaptic transmission.

Objective: To measure the effect of HC-3 on synaptic potentials and currents at cholinergic synapses.

Materials:

-

In vitro slice preparation (e.g., hippocampal or cortical slices) or in vivo preparation

-

Recording chamber and perfusion system

-

Glass microelectrodes

-

Amplifier and data acquisition system

-

Stimulating electrode

-

Hemicholinium-3

Methodology:

-

Preparation: Prepare brain slices or an in vivo animal preparation for electrophysiological recording.

-

Recording Setup: Obtain a stable intracellular or whole-cell patch-clamp recording from a postsynaptic neuron that receives cholinergic input.

-

Baseline Recording: Record baseline synaptic responses (e.g., excitatory postsynaptic potentials/currents, EPSPs/EPSCs) by electrically stimulating the presynaptic cholinergic afferents.

-

HC-3 Application: Bath-apply HC-3 to the preparation.

-

Tetanic Stimulation: To deplete ACh stores, apply a high-frequency stimulation (tetanus) to the presynaptic fibers in the presence of HC-3.

-

Post-tetanus Recording: Record synaptic responses after the tetanic stimulation. A significant reduction in the amplitude of the synaptic responses in the presence of HC-3, especially after a period of high activity, indicates a depletion of presynaptic ACh.

-

Data Analysis: Compare the amplitude and frequency of synaptic events before and after HC-3 application and tetanic stimulation.

Structure-Activity Relationship

Studies on analogues of HC-3 have revealed key structural features necessary for its inhibitory activity. The biphenyl moiety acts as a crucial spacer, maintaining the optimal distance between the two quaternary nitrogen atoms or the oxazinium rings for effective binding to the choline transporter. Modifications to this central spacer or the cyclic amine structures generally result in reduced potency.

Conclusion

Hemicholinium-3 remains an indispensable pharmacological agent for the study of cholinergic systems. Its specific and potent inhibition of the high-affinity choline transporter allows for the precise dissection of the role of de novo acetylcholine synthesis in synaptic transmission, plasticity, and behavior. A thorough understanding of its mechanism of action and the appropriate application of the experimental protocols outlined in this guide are essential for robust and reproducible research in the field of cholinergic neurobiology.

References

- 1. High-affinity choline transport sites: use of [3H]hemicholinium-3 as a quantitative marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrophysiological Techniques for Studying Synaptic Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hemicholinium-3 facilitates the release of acetylcholine by acting on presynaptic nicotinic receptors at a central synapse in Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The inhibition of brain choline kinase by hemicholinium-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter [frontiersin.org]

- 6. Effects of choline administration on in vivo release and biosynthesis of acetylcholine in the rat striatum as studied by in vivo brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrophysiological Methods for Recording Synaptic Potentials from the NMJ of Drosophila Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory effect of hemicholinium-3 on presynaptic nicotinic acetylcholine receptors located on the terminal region of myenteric motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies - PMC [pmc.ncbi.nlm.nih.gov]

Hemicholinium-3: A Technical Guide to its Function in the Cholinergic System

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of hemicholinium-3 (HC-3), a pivotal pharmacological tool in the study of the cholinergic nervous system. This document details its mechanism of action, presents quantitative data on its activity, outlines key experimental protocols for its use, and provides visual representations of its role in cholinergic signaling and related experimental workflows.

Core Concept: Inhibition of High-Affinity Choline Uptake

Hemicholinium-3 is a potent and selective competitive inhibitor of the high-affinity choline transporter (CHT), encoded by the SLC5A7 gene.[1][2] The reuptake of choline from the synaptic cleft is the rate-limiting step in the synthesis of acetylcholine (ACh).[1][3] By blocking this transporter, HC-3 effectively curtails the supply of choline to the presynaptic terminal, thereby inhibiting the synthesis of new ACh molecules.[1][4] This leads to a depletion of ACh stores within the cholinergic nerve endings, particularly under conditions of high neuronal activity.[5][6] Consequently, HC-3 is classified as an indirect acetylcholine antagonist.[1]

Quantitative Data on Hemicholinium-3 Activity

The potency of hemicholinium-3 has been quantified in various experimental systems. The following tables summarize key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for its action on choline uptake and related functions.

| Parameter | Value | Experimental System | Comments | Reference |

| Ki | 25 nM | High-affinity choline transporter (HACU) | Competitive inhibition. | [7] |

| Ki | 1.3 nM | Human high-affinity choline transporter (hCHT1) expressed in Xenopus oocytes | Demonstrates high affinity for the human transporter. | [8] |

| Ki | 13.3 µM | NCI-H69 cells ([3H]choline uptake) | [7] | |

| IC50 | 18 nM | Sodium-dependent high-affinity choline uptake | [7] | |

| IC50 | 693 nM | Epibatidine-evoked [3H]acetylcholine release from guinea-pig myenteric neurons | Suggests an additional effect on presynaptic nicotinic receptors. | [7][9] |

| IC50 | 897 nM | Epibatidine-evoked contraction in guinea-pig longitudinal muscle strip | [7][9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research involving hemicholinium-3. Below are protocols for key experiments used to characterize its effects.

High-Affinity Choline Uptake Assay in Synaptosomes

This protocol measures the rate of choline uptake into isolated nerve terminals (synaptosomes) and the inhibitory effect of HC-3.

3.1.1. Synaptosome Preparation

-

Tissue Homogenization: Dissect the brain region of interest (e.g., striatum, hippocampus) in ice-cold 0.32 M sucrose solution. Homogenize the tissue using a glass-Teflon homogenizer.

-

Differential Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.

-

Isolation of Crude Synaptosomal Fraction: Centrifuge the resulting supernatant at a higher speed (e.g., 17,000 x g for 20 minutes at 4°C). The pellet (P2 fraction) contains the crude synaptosomal preparation.

-

Resuspension: Resuspend the P2 pellet in a physiological buffer, such as Krebs-Ringer-HEPES (KRH), containing: 130 mM NaCl, 3 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM glucose, and 10 mM HEPES, pH 7.4.

3.1.2. Choline Uptake Assay

-

Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension for 5-10 minutes at 37°C in the presence or absence of a known concentration of hemicholinium-3 (e.g., 1 µM to define non-specific uptake).

-

Initiation of Uptake: Initiate the uptake reaction by adding a low concentration of radiolabeled choline (e.g., [3H]choline or [14C]choline, typically in the low nanomolar to micromolar range) to the synaptosome suspension.

-

Incubation: Incubate the mixture for a short period (e.g., 2-5 minutes) at 37°C to measure the initial rate of uptake.

-

Termination of Uptake: Terminate the reaction by rapidly filtering the synaptosomes through glass fiber filters (e.g., Whatman GF/B) followed by several washes with ice-cold buffer to remove extracellular radiolabel.

-

Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and quantify the amount of radioactivity taken up by the synaptosomes using a liquid scintillation counter.

-

Data Analysis: High-affinity choline uptake is calculated as the difference between the total uptake (in the absence of HC-3) and the non-specific uptake (in the presence of a saturating concentration of HC-3).

In Vivo Microdialysis for Acetylcholine Measurement

This technique allows for the in vivo monitoring of extracellular acetylcholine levels in specific brain regions of freely moving animals and the effect of HC-3 administration.

3.2.1. Surgical Implantation of Microdialysis Probe

-

Anesthetize the animal (e.g., rat, mouse) and place it in a stereotaxic frame.

-

Implant a guide cannula stereotaxically into the brain region of interest (e.g., prefrontal cortex, hippocampus).

-

Secure the guide cannula to the skull with dental cement. Allow the animal to recover from surgery.

3.2.2. Microdialysis Procedure

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 1-2 µL/min). The aCSF should contain an acetylcholinesterase inhibitor (e.g., physostigmine or neostigmine) to prevent the degradation of ACh in the dialysis sample.

-

Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

-

After a stable baseline of ACh is established, administer hemicholinium-3 (e.g., via local perfusion through the probe or systemic injection) and continue to collect dialysate samples.

3.2.3. Acetylcholine Quantification

-

Analyze the collected dialysate samples for ACh content using a highly sensitive analytical method, such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

For HPLC-ECD, ACh is separated on a reverse-phase column and then passes through a post-column enzymatic reactor containing acetylcholinesterase and choline oxidase. This generates hydrogen peroxide, which is then detected electrochemically.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts and processes described in this guide.

References

- 1. High-affinity choline transport sites: use of [3H]hemicholinium-3 as a quantitative marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 3. Effects of choline administration on in vivo release and biosynthesis of acetylcholine in the rat striatum as studied by in vivo brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Choline uptake and acetylcholine synthesis in synaptosomes: investigations using two different labeled variants of choline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory effect of hemicholinium-3 on presynaptic nicotinic acetylcholine receptors located on the terminal region of myenteric motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Quantal analysis of action of hemicholinium-3 studied at a central cholinergic synapse of Aplysia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hemicholinium-3 facilitates the release of acetylcholine by acting on presynaptic nicotinic receptors at a central synapse in Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GraphViz Examples and Tutorial [graphs.grevian.org]

effect of hemicholinium-3 on the acetylcholine synthesis pathway

An In-Depth Technical Guide on the Effect of Hemicholinium-3 on the Acetylcholine Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hemicholinium-3 (HC-3) and its profound effects on the acetylcholine (ACh) synthesis pathway. We will delve into its mechanism of action, present quantitative data from key studies, detail relevant experimental protocols, and provide visualizations to elucidate the core concepts.

Executive Summary

Hemicholinium-3 is a potent and highly selective competitive inhibitor of the high-affinity choline transporter (CHT), encoded by the SLC5A7 gene.[1][2] The transport of choline into the presynaptic neuron via CHT is the rate-limiting step in the synthesis of acetylcholine.[1][3] By blocking this crucial transporter, HC-3 effectively depletes the intracellular choline available for acetylcholine synthesis, leading to a subsequent reduction in ACh release during sustained neuronal activity.[3] This makes HC-3 an invaluable pharmacological tool for studying the dynamics of cholinergic neurotransmission and the functional consequences of its disruption. While its primary action is on the CHT, at higher concentrations, it can exhibit other effects, such as weak anticholinesterase activity and postsynaptic neuromuscular blockade.[4]

Core Mechanism of Action

The synthesis of acetylcholine is a multi-step process occurring within the presynaptic terminal of cholinergic neurons.

-

Choline Uptake : Choline from the synaptic cleft, primarily derived from the hydrolysis of released ACh by acetylcholinesterase (AChE) and from the extracellular fluid, is transported into the neuron. This is predominantly mediated by a high-affinity, sodium-dependent choline transporter (CHT).[3][5] This high-affinity uptake system has a K_m for choline of approximately 1-5 µM.[5]

-

Acetylcholine Synthesis : Inside the neuron, the enzyme choline acetyltransferase (ChAT) catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to choline, forming acetylcholine.[1]

-

Vesicular Packaging : ACh is then transported from the cytoplasm into synaptic vesicles by the vesicular acetylcholine transporter (VAChT) for storage and subsequent release.[3]

Hemicholinium-3 exerts its primary effect by competitively inhibiting the high-affinity choline transporter (CHT).[6][7] This blockade prevents the reuptake of choline, which is the critical, rate-limiting step for sustaining ACh production.[1][3] Consequently, with ongoing neuronal firing and ACh release, the presynaptic terminal is unable to replenish its choline supply, leading to a progressive depletion of acetylcholine stores and eventual failure of cholinergic transmission.[8][9]

Quantitative Data Summary

The potency of Hemicholinium-3 has been quantified across various experimental models. The following table summarizes key inhibitory constants and concentrations.

| Parameter | Value | System / Assay | Reference |

| K_i (Inhibitor Constant) | 25 nM | High-Affinity Choline Transporter (HACU) | [7] |

| 1-5 nM | CHT Inhibition | [10] | |

| Submicromolar | High-Affinity Choline Uptake System | [3] | |

| 13.3 µM | [³H]choline uptake in NCI-H69 cells | [7] | |

| IC₅₀ (Half-Maximal Inhibitory Conc.) | 18 nM | Sodium-dependent high-affinity choline uptake | [7] |

| 693 nM | [³H]acetylcholine release (epibatidine-evoked) | [7][11] | |

| 897 nM | Contraction (epibatidine-evoked) | [7][11] | |

| 116 nM | CHT mediated transport | [10] | |

| Effective Concentration | ~1 µM | In vitro nerve muscle preparations | [6] |

| In Vivo Dosage | 2 mg/kg | Complete block of ACh synthesis in cat ganglia | [8] |

| 5 µ g/rat (ICV) | Impairment of spatial learning in rats | [12] | |

| Toxicity | ~35 µg (LD₅₀) | Mice | [1] |

Key Experimental Protocols

The effects of Hemicholinium-3 are typically investigated using a range of established neurochemical and physiological assays.

High-Affinity Choline Uptake (HACU) Assay

This assay directly measures the function of the CHT and its inhibition by HC-3.

-

Objective : To quantify the rate of high-affinity, sodium-dependent choline uptake into synaptosomes or neuronal cell cultures.

-

Methodology :

-

Preparation : Isolate synaptosomes (crude P2 fraction) from brain tissue (e.g., rat striatum) or culture appropriate neuronal cells.[5][13]

-

Incubation : Resuspend the preparation in a physiological buffer (e.g., Krebs Ringer's Hepes buffer).[5] Aliquots are pre-incubated at 37°C.

-

Treatment : Divide samples into two groups: "total uptake" and "non-specific uptake". To the "non-specific uptake" group, add a saturating concentration of HC-3 (e.g., 1-10 µM).[5]

-

Uptake Initiation : Initiate the uptake by adding a low concentration of radiolabeled choline (e.g., [³H]choline, ~100 nM).[5]

-

Termination : After a short incubation period (e.g., 5 minutes at 37°C), terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.[5]

-

Quantification : Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Analysis : Calculate specific high-affinity uptake by subtracting the non-specific uptake (in the presence of HC-3) from the total uptake.

-

Acetylcholine Synthesis and Release Assay

This assay measures the downstream consequences of CHT inhibition on the production and subsequent release of ACh.

-

Objective : To quantify the synthesis and release of ACh from a neuronal preparation and assess the inhibitory effect of HC-3.

-

Methodology :

-

Preparation : Use a suitable preparation, such as brain slices, synaptosomes, or isolated tissue like the guinea-pig longitudinal muscle-myenteric plexus.[11][14]

-

Loading : Pre-incubate the tissue with radiolabeled choline (e.g., [³H]choline) to allow for its uptake and conversion into radiolabeled ACh ([³H]ACh), which is then stored in vesicles.

-

Washout : Wash the preparation with fresh buffer to remove extracellular radiolabel.

-

Treatment : Perfuse the tissue with buffer containing or lacking HC-3.

-

Stimulation : Stimulate ACh release using either electrical field stimulation or a chemical depolarizing agent (e.g., high K⁺) or a receptor agonist (e.g., epibatidine).[11]

-

Sample Collection : Collect the perfusate in fractions over time.

-

Quantification : Measure the radioactivity in each fraction (representing released [³H]ACh) using liquid scintillation counting. The tissue can be solubilized at the end of the experiment to measure the remaining [³H]ACh.

-

Analysis : Compare the amount of stimulated [³H]ACh release between control and HC-3-treated groups.

-

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

While HC-3 is not primarily an AChE inhibitor, this assay is crucial for demonstrating its selectivity and ruling out confounding effects on ACh degradation.

-

Objective : To measure the activity of AChE and determine the inhibitory potential of a test compound.

-

Methodology :

-

Principle : This is a colorimetric assay. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion.[15][16]

-

Reaction Mixture : In a microplate well, combine a buffer solution (e.g., phosphate buffer, pH 8.0), DTNB, and the AChE enzyme source. Add the test compound (HC-3) or vehicle control.

-

Initiation : Start the reaction by adding the substrate, ATCh.

-

Measurement : Monitor the increase in absorbance at 412 nm over time using a spectrophotometer or microplate reader. The rate of color change is proportional to AChE activity.

-

Analysis : Compare the reaction rate in the presence of the inhibitor to the rate in the control condition to calculate the percentage of inhibition.

-

Conclusion

Hemicholinium-3 is a cornerstone tool in cholinergic research. Its potent and selective inhibition of the high-affinity choline transporter provides a direct method for investigating the critical role of choline uptake in sustaining acetylcholine synthesis and release.[2][6] The quantitative data and experimental protocols outlined in this guide offer a framework for researchers to effectively utilize HC-3 to probe the intricacies of cholinergic neurotransmission in both health and disease, aiding in the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.

References

- 1. Hemicholinium-3 - Wikipedia [en.wikipedia.org]

- 2. High-affinity choline transport sites: use of [3H]hemicholinium-3 as a quantitative marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Storage and Release of Acetylcholine - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. behost.lib.iastate.edu [behost.lib.iastate.edu]

- 5. Lethal impairment of cholinergic neurotransmission in hemicholinium-3-sensitive choline transporter knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The effect of hemicholinium-3 on choline and acetylcholine levels in a sympathetic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Actions of hemicholinium (HC-3) on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter [frontiersin.org]

- 11. Inhibitory effect of hemicholinium-3 on presynaptic nicotinic acetylcholine receptors located on the terminal region of myenteric motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hemicholinium-3 impairs spatial learning and the deficit is reversed by cholinomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition by hemicholinium-3 of (14C)acetylcholine synthesis and (3H)choline high-affinity uptake in rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. attogene.com [attogene.com]

- 16. benchchem.com [benchchem.com]

Unraveling the Cholinergic System: A Technical Guide to Hemicholinium-3 in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemicholinium-3 (HC-3) stands as an indispensable pharmacological tool in neuroscience, offering a specific and potent method for investigating the intricacies of the cholinergic system. By selectively blocking the high-affinity choline transporter (CHT), HC-3 effectively curtails acetylcholine (ACh) synthesis, providing researchers with a powerful means to probe the roles of cholinergic neurotransmission in a vast array of physiological and pathological processes. This technical guide provides an in-depth overview of HC-3, including its mechanism of action, quantitative data on its effects, detailed experimental protocols, and visualizations of its impact on neural signaling and experimental design.

Core Mechanism of Action: Inhibition of the High-Affinity Choline Transporter

Hemicholinium-3 acts as a potent and selective competitive inhibitor of the high-affinity choline transporter (CHT), encoded by the SLC5A7 gene.[1][2] The CHT is responsible for the sodium-dependent reuptake of choline from the synaptic cleft into the presynaptic terminal of cholinergic neurons.[3][4] This reuptake process is the rate-limiting step in the synthesis of acetylcholine (ACh).[1] By blocking the CHT, HC-3 effectively starves the neuron of the choline necessary for ACh production by the enzyme choline acetyltransferase (ChAT).[1] This leads to a depletion of ACh stores, particularly in actively firing neurons, and a subsequent reduction in cholinergic neurotransmission.[5] The specificity of HC-3 for the high-affinity system makes it a valuable tool, as it has less effect on the low-affinity choline uptake systems present in other cells.[6]

Visualization of HC-3 Action at the Cholinergic Synapse

The following diagram illustrates the mechanism of HC-3 at the presynaptic terminal.

Quantitative Data on Hemicholinium-3

The efficacy of HC-3 can be quantified through various parameters, with IC50 values being a key measure of its inhibitory potency. These values can vary depending on the tissue preparation and experimental conditions.

| Parameter | Value | Species/Tissue | Reference |

| IC50 for CHT | ~1-5 nM | Cloned Transporter | [4] |

| IC50 for CHT | 693 nM | Guinea-pig myenteric neurons ([3H]ACh release) | [7] |

| IC50 for CHT | 897 nM | Guinea-pig myenteric neurons (contraction) | [7] |

| Effect on ACh Levels | 80% decrease in 2 hours | Rat whole brain (intraventricular injection) | [8] |

| Effect on ACh Depletion | 50% of control in 5 min | Cat superior cervical ganglion (20 Hz stimulation) | [9] |

Applications in Neuroscience Research

HC-3 is a versatile tool used in a wide range of neuroscience research areas to investigate the function of the cholinergic system.

-

Learning and Memory: By depleting ACh, researchers can study the role of cholinergic signaling in cognitive processes.

-

Neurodegenerative Diseases: HC-3 can be used to model cholinergic deficits observed in conditions like Alzheimer's disease.

-

Neuromuscular Transmission: It is employed to study the dependence of the neuromuscular junction on continuous ACh synthesis.[10]

-

Behavioral Neuroscience: Intraventricular administration of HC-3 has been shown to induce aggressive behavior in rats, linking cholinergic function to behavior.[8]

-

Electrophysiology: HC-3 is used to investigate the role of acetylcholine in modulating neuronal activity and synaptic plasticity, such as its effects on hippocampal rhythmical slow activity (RSA).[11]

Detailed Experimental Protocols

In Vivo Microdialysis for Measuring Extracellular Acetylcholine

This protocol outlines the use of HC-3 in conjunction with in vivo microdialysis to study its effect on ACh release in a specific brain region of a freely moving rodent.

Objective: To measure the effect of local HC-3 administration on extracellular ACh levels in the hippocampus.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (with appropriate molecular weight cut-off)

-

Guide cannula

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

Hemicholinium-3

-

HPLC system with electrochemical detection for ACh analysis

Procedure:

-

Surgical Implantation: Anesthetize the rodent and place it in a stereotaxic frame. Implant a guide cannula targeted at the hippocampus.[12] Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.[13]

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).[12] After a stabilization period (e.g., 1-2 hours), collect baseline dialysate samples every 20 minutes.

-

HC-3 Administration: Switch the perfusion medium to aCSF containing a known concentration of HC-3 (e.g., 1-10 µM).

-

Sample Collection: Continue to collect dialysate samples for several hours to monitor the change in extracellular ACh levels.

-

Analysis: Analyze the collected dialysate samples for ACh and choline content using HPLC-ECD.

-

Data Interpretation: A significant decrease in ACh levels following HC-3 perfusion indicates successful inhibition of the CHT and subsequent reduction in ACh synthesis and release.

Visualization of an In Vivo Microdialysis Workflow

The following diagram illustrates the key steps in an in vivo microdialysis experiment utilizing HC-3.

Downstream Consequences of CHT Inhibition

The inhibition of CHT by HC-3 triggers a cascade of effects that extend beyond the simple reduction of ACh synthesis. These downstream consequences are critical for interpreting experimental results.

-

Depletion of Neurotransmitter Stores: Prolonged CHT inhibition leads to a significant reduction in the readily releasable pool of ACh vesicles.

-

Impaired Synaptic Transmission: Reduced ACh release results in diminished activation of postsynaptic cholinergic receptors, leading to functional deficits in cholinergic pathways.[5]

-

Behavioral Alterations: As cholinergic systems are integral to many behaviors, CHT inhibition can lead to observable changes in motor control, cognition, and affective states.[8][14]

-

Compensatory Mechanisms: The nervous system may attempt to compensate for reduced cholinergic signaling through various mechanisms, such as upregulation of receptor sensitivity, although this is a complex and often long-term process.

Visualization of the Logical Flow of HC-3 Effects

The following diagram illustrates the logical cascade of events following CHT inhibition by HC-3.

References

- 1. Hemicholinium-3 - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. High-affinity choline transport sites: use of [3H]hemicholinium-3 as a quantitative marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter [frontiersin.org]

- 5. Effect of blockade of choline uptake by hemicholinium-3 on synaptic output - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]

- 7. Inhibitory effect of hemicholinium-3 on presynaptic nicotinic acetylcholine receptors located on the terminal region of myenteric motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of hemicholinium on behavior and on brain acetylcholine and choline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of hemicholinium-3 on choline and acetylcholine levels in a sympathetic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Actions of hemicholinium (HC-3) on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of hemicholinium-3 and choline on hippocampal electrical activity during immobility vs. movement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Studies on the behavioral and biochemical effects of hemicholinium in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of Hemicholinium Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacology of hemicholinium compounds. It delves into their core mechanism of action, structure-activity relationships, and quantitative pharmacological data. Detailed experimental protocols and visual diagrams of key pathways and workflows are included to support research and development in cholinergic neurotransmission.

Core Pharmacology and Mechanism of Action

Hemicholinium compounds, with hemicholinium-3 (HC-3) being the prototypical agent, are potent and specific inhibitors of the high-affinity choline transporter (CHT), also referred to as HACU (High-Affinity Choline Uptake).[1][2] This transporter is located on the presynaptic membrane of cholinergic neurons and is responsible for the reuptake of choline from the synaptic cleft. This reuptake process is the rate-limiting step in the synthesis of acetylcholine (ACh).[1]

By competitively inhibiting the CHT, hemicholinium compounds block the primary source of choline for ACh synthesis.[3] This leads to a depletion of presynaptic ACh stores, resulting in a diminished release of the neurotransmitter upon neuronal firing and subsequent impairment of cholinergic transmission.[4] This primary mechanism of action makes hemicholinium compounds invaluable research tools for studying cholinergic systems.[3]

While the principal action of HC-3 is the inhibition of high-affinity choline transport, it has also been reported to have secondary effects, including weak anticholinesterase activity and a postsynaptic neuromuscular blocking effect.[4] Some studies have also suggested that at certain concentrations, HC-3 can act as an agonist on presynaptic nicotinic receptors, which may facilitate ACh release, though this is not its primary and well-established mechanism.

Quantitative Pharmacological Data

The potency of hemicholinium compounds and their analogs in inhibiting the high-affinity choline transporter has been quantified in various experimental systems. The following table summarizes key quantitative data for hemicholinium-3 and related compounds.

| Compound | Assay Type | Preparation | Value | Reference |

| Hemicholinium-3 (HC-3) | Ki | High-Affinity Choline Transporter (HACU) | 25 nM | [5] |

| IC50 | Sodium-Dependent High-Affinity Choline Uptake | 18 nM | [1][5] | |

| IC50 | [3H]acetylcholine release | 693 nM | [5][6] | |

| IC50 | Epibatidine-evoked contraction | 897 nM | [5][6] | |

| IC50 | Choline Uptake | Rat Iris | 70 µM | |

| Ki | [3H]choline uptake | NCI-H69 cells | 13.3 µM | |

| IC50 | High-Affinity Choline Uptake (HAChU) | 6.1 x 10-8 M | ||

| A-5 (4-methylpiperidine analog of HC-3) | IC50 | Sodium-Dependent High-Affinity Choline Uptake | More potent than HC-3 | [1] |

| A-4 (tertiary amine of A-5) | IC50 | Sodium-Dependent High-Affinity Choline Uptake | ~10-fold less potent than A-5 | [1] |

| HC-15 ("half molecule" of HC-3) | IC50 | Sodium-Dependent High-Affinity Choline Uptake | Inactive | [1] |

| Acetylsecohemicholinium | IC50 | High-Affinity Choline Uptake (HAChU) | Potent inhibitor | [7] |

Structure-Activity Relationships (SAR)

The molecular structure of hemicholinium compounds is critical to their inhibitory activity. Key SAR findings include:

-

Bis-quaternary Structure: The presence of two quaternary nitrogen atoms is a hallmark of potent hemicholinium compounds. Tertiary amine analogs are generally significantly less active.[8]

-

Internitrogen Distance: An optimal distance of approximately 14 Å between the two cationic heads (quaternary nitrogens) is crucial for high-potency inhibition.[8][9]

-

Central Spacer: The biphenyl moiety in HC-3 primarily functions as a rigid spacer to maintain the optimal internitrogen distance.[10] While other bulky cyclic groups or even polyalkylene chains can replace the biphenyl group with retention of activity, these modifications often lead to reduced potency.[8]

-

Cationic Head Modifications: Replacement of the oxazinium rings in HC-3 with piperidine or 4-methylpiperidine can maintain or even enhance activity.[8][9] The presence of a nonpolar group, such as a 4-methylpiperidine, can increase potency.[9]

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of Hemicholinium-3 at the cholinergic synapse.

Experimental Workflow

Caption: Workflow for evaluating inhibitors of choline uptake.

Experimental Protocols

High-Affinity Choline Uptake (HACU) Assay in Synaptosomes

This protocol is adapted from methodologies described for measuring HACU in synaptosomal preparations from brain tissue.[5]

A. Materials and Reagents:

-

Sucrose Buffer: 0.32 M Sucrose, ice-cold.

-

Krebs-Ringer Buffer (or similar physiological saline): e.g., 150 mM NaCl, 5 mM KCl, 5 mM MgCl2, 5 mM HEPES.

-

Radiolabeled Choline: [3H]choline chloride.

-

Inhibitor Stock: Hemicholinium-3 for determining non-specific uptake.

-

Test Compounds: Novel hemicholinium analogs or other potential inhibitors.

-

Scintillation Cocktail: For liquid scintillation counting.

-

Glass Fiber Filters

B. Synaptosome Preparation:

-

Dissect the brain region of interest (e.g., striatum, hippocampus) in ice-cold sucrose buffer.

-

Homogenize the tissue in 30-50 volumes of 0.32 M sucrose buffer using a Potter-Elvehjem homogenizer (approx. 10-12 strokes at 800 rpm).[5]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[5]

-

Carefully transfer the supernatant (S1) to a new tube.

-

Centrifuge the S1 supernatant at 17,000 x g for 15 minutes at 4°C. The resulting pellet (P2) is the crude mitochondrial pellet containing synaptosomes.[5]

-

Discard the supernatant and resuspend the P2 pellet in a known volume of ice-cold sucrose buffer.

-

Determine the protein concentration of the synaptosomal preparation (e.g., using a BCA or Bradford assay).

C. Choline Uptake Assay:

-

Dilute the synaptosomal suspension to a final protein concentration of approximately 0.1-0.5 mg/mL in the physiological saline buffer.

-

For each assay point, add a defined volume of the diluted synaptosomes to microcentrifuge tubes.

-

Add the test compound at various concentrations. For determining non-specific uptake, use a saturating concentration of hemicholinium-3 (e.g., 1-10 µM). For total uptake, add vehicle.

-

Pre-incubate the tubes for 5-10 minutes at 37°C.

-

Initiate the uptake reaction by adding [3H]choline to a final concentration appropriate for high-affinity transport (e.g., 50-100 nM).

-

Incubate for a short period (e.g., 1-4 minutes) at 37°C. The incubation time should be within the linear range of choline uptake.

-

Terminate the reaction by adding 1 mL of ice-cold buffer and rapidly filtering the contents through a glass fiber filter under vacuum.

-

Wash the filters three times with 3-5 mL of ice-cold buffer to remove unbound radiolabel.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

D. Data Analysis:

-

Total Uptake: Radioactivity measured in the absence of any inhibitor.

-

Non-specific Uptake: Radioactivity measured in the presence of a saturating concentration of HC-3.[5]

-

Specific Uptake: Calculated by subtracting the non-specific uptake from the total uptake.[5]

-

Plot the percent inhibition of specific uptake against the log concentration of the test compound to determine the IC50 value.

This guide provides a foundational understanding of hemicholinium pharmacology, supported by quantitative data and practical methodologies. These compounds remain critical tools for the elucidation of cholinergic pathways and the development of novel therapeutics targeting this essential neurotransmitter system.

References

- 1. High-affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Mapping of exogenous choline uptake and metabolism in rat glioblastoma using deuterium metabolic imaging (DMI) [frontiersin.org]

- 3. Evidence for high affinity choline transport in synaptosomes prepared from hippocampus and neocortex of patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transport and Metabolism of Radiolabeled Choline in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radiolabeled choline as a proliferation marker: comparison with radiolabeled acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. High-affinity choline uptake under various pH conditions: investigation of synaptosomal fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nonoisotopic Assay for the Presynaptic Choline Transporter Reveals Capacity for Allosteric Modulation of Choline Uptake - PMC [pmc.ncbi.nlm.nih.gov]

Hemicholinium-3: A Technical Guide for Studying Choline Uptake Kinetics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Hemicholinium-3 (HC-3) as a critical tool for the investigation of choline uptake kinetics. This document details the mechanism of action of HC-3, provides structured quantitative data from various studies, and outlines detailed experimental protocols for its use in research settings.

Introduction to Hemicholinium-3 and Choline Uptake

Choline is an essential nutrient that serves as a precursor for the synthesis of the neurotransmitter acetylcholine (ACh) and major membrane phospholipids. The uptake of choline into neurons is a critical, rate-limiting step in ACh synthesis.[1][2] This process is primarily mediated by the high-affinity choline transporter (CHT), also known as SLC5A7.[1][3]

Hemicholinium-3 is a potent and specific competitive inhibitor of the high-affinity choline transporter (CHT).[4][5][6] By blocking this transporter, HC-3 effectively reduces the intracellular concentration of choline, thereby inhibiting the synthesis of acetylcholine.[1][5] This property makes HC-3 an invaluable pharmacological tool for studying the kinetics of choline uptake, characterizing the function of the CHT, and investigating the role of cholinergic signaling in various physiological and pathological processes.

Mechanism of Action of Hemicholinium-3

HC-3 acts as a competitive antagonist at the choline binding site of the CHT.[4][6] This means that HC-3 and choline compete for the same binding site on the transporter protein. The inhibition by HC-3 is reversible and concentration-dependent. The high affinity of HC-3 for the CHT makes it a highly selective inhibitor for the high-affinity uptake system, with less effect on low-affinity choline transport mechanisms at appropriate concentrations.

dot

Caption: Mechanism of Hemicholinium-3 competitive inhibition of the High-Affinity Choline Transporter (CHT).

Quantitative Data on Hemicholinium-3 Inhibition

The inhibitory potency of HC-3 on choline uptake is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values can vary depending on the experimental system (e.g., cell type, tissue preparation) and conditions.

| Parameter | Value | Cell/Tissue Type | Reference |

| Ki | 25 nM | High-affinity choline transporter (HACU) | [4] |

| Ki | 1-5 nM | Human CHT expressed in Xenopus laevis oocytes or COS-7 cells | [3][7] |

| Ki | 1.3 µM (Morantel), 5.7 µM (Pyrantel), 8.3 µM (Oxantel) | Rat brain synaptosomes (for comparison with other CHT inhibitors) | [6] |

| IC50 | 897 nM | Epibatidine-evoked contraction | [4] |

| IC50 | 693 nM | [3H]acetylcholine release | [4] |

| IC50 | 18 nM | Sodium-dependent high-affinity choline uptake | [4] |

Experimental Protocols

Preparation of Synaptosomes for Choline Uptake Assays

Synaptosomes, which are isolated presynaptic terminals, are a valuable ex vivo model for studying choline uptake.

Protocol:

-

Tissue Homogenization: Dissect the brain region of interest (e.g., striatum, hippocampus) in ice-cold 0.32 M sucrose solution. Homogenize the tissue using a Potter-Elvehjem homogenizer.

-

Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Isolation of Crude Synaptosomes: Collect the supernatant and centrifuge it at 17,000 x g for 20 minutes at 4°C. The resulting pellet is the crude synaptosomal fraction (P2).

-

Washing and Resuspension: Resuspend the P2 pellet in a physiological buffer such as Krebs-Ringer's-HEPES (KRH) buffer (in mM: 130 NaCl, 3 KCl, 2.2 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 10 glucose, 10 HEPES, pH 7.4).[8]

dot

Caption: Workflow for the preparation of synaptosomes for use in choline uptake assays.

[³H]-Choline Uptake Assay in Synaptosomes

This assay measures the uptake of radiolabeled choline into synaptosomes and is the gold standard for studying CHT kinetics.

Protocol:

-

Synaptosome Aliquots: Aliquot the prepared synaptosomal suspension into microcentrifuge tubes.

-

Pre-incubation: Pre-incubate the synaptosomes for 5-10 minutes at 37°C in the KRH buffer.

-

Initiation of Uptake: Initiate the choline uptake by adding [³H]-choline (e.g., 100 nM final concentration) to the synaptosome suspension. For inhibition studies, add varying concentrations of Hemicholinium-3 along with the [³H]-choline. To determine CHT-mediated uptake, a parallel set of tubes containing a saturating concentration of HC-3 (e.g., 1 µM) is included to measure non-specific uptake.[8]

-

Incubation: Incubate the mixture for a short period (e.g., 5 minutes) at 37°C to measure the initial rate of uptake.[8]

-

Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-choline.

-

Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific high-affinity choline uptake by subtracting the non-specific uptake (in the presence of excess HC-3) from the total uptake.[9] Kinetic parameters (Km and Vmax) can be determined by measuring uptake at various choline concentrations and fitting the data to the Michaelis-Menten equation. The Ki for HC-3 can be determined using a Cheng-Prusoff plot or by non-linear regression analysis of competitive inhibition data.

Choline Uptake Assay in Cultured Cells

This protocol can be adapted for various adherent or suspension cell lines expressing the choline transporter.

Protocol:

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 24-well plates) and grow to a desired confluency.

-

Washing: Gently wash the cells with a pre-warmed physiological buffer (e.g., KRH).

-

Pre-incubation: Pre-incubate the cells in the buffer for 10-20 minutes at 37°C.

-

Uptake Initiation: Add [³H]-choline with or without different concentrations of HC-3 to the wells.

-

Incubation: Incubate for a defined period (e.g., 20 minutes) at 37°C.[10]

-

Termination and Washing: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold buffer.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).

-

Scintillation Counting: Transfer the cell lysate to scintillation vials and measure radioactivity.

-

Protein Quantification: Determine the protein concentration in each well to normalize the choline uptake data.

Signaling Pathway and Logical Relationships

The uptake of choline is the initial and rate-limiting step for the synthesis of acetylcholine. HC-3's inhibition of the CHT directly impacts this pathway, leading to a depletion of the acetylcholine pool available for vesicular release.

dot

Caption: The central role of choline uptake in the cholinergic signaling pathway and its inhibition by HC-3.

Conclusion

Hemicholinium-3 remains an indispensable tool for neuroscientists and pharmacologists studying cholinergic systems. Its high affinity and specificity for the CHT allow for the precise dissection of choline uptake kinetics and the subsequent physiological consequences of reduced acetylcholine synthesis. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize HC-3 in their investigations, ultimately contributing to a deeper understanding of cholinergic neurotransmission in health and disease.

References

- 1. Hemicholinium-3 - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Choline transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Competitive inhibition of the high-affinity choline transporter by tetrahydropyrimidine anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter [frontiersin.org]

- 8. Lethal impairment of cholinergic neurotransmission in hemicholinium-3-sensitive choline transporter knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hemicholinium-3 sensitive choline transport in human T lymphocytes: Evidence for use as a proxy for brain choline transporter (CHT) capacity - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Hemicholinium-3 and Cholinergic Depletion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on hemicholinium-3 (HC-3) and its critical role in the study of cholinergic depletion. HC-3 is a potent and highly selective inhibitor of the high-affinity choline transporter (ChT), the rate-limiting step in the synthesis of acetylcholine (ACh).[1][2][3][4] By blocking the presynaptic uptake of choline, HC-3 serves as an invaluable pharmacological tool to induce a state of cholinergic deficit, enabling detailed investigation into the physiological and pathological roles of acetylcholine in the central and peripheral nervous systems. This document summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the underlying mechanisms and experimental workflows.

Quantitative Data on Hemicholinium-3

The following tables summarize the key quantitative parameters of hemicholinium-3 activity, collated from foundational research.

| Parameter | Value | Cell/Tissue Type | Species | Reference |

| Ki | 25 nM | - | - | [5] |

| IC50 | 18 nM | Sodium-dependent high-affinity choline uptake | - | [5] |

| 693 nM | Epibatidine-evoked [3H]acetylcholine release | Guinea-pig myenteric neurons | [5] | |

| 897 nM | Epibatidine-evoked contraction | Guinea-pig longitudinal muscle strip | [5] | |

| LD50 | ~35 µg | - | Mouse | [1] |

Table 1: Inhibitory Constants and Potency of Hemicholinium-3

| Experimental Model | HC-3 Dose/Concentration | Effect on Acetylcholine Levels | Time Course | Reference |

| Cat Superior Cervical Ganglion (in vivo, preganglionic stimulation at 20 Hz) | 2 mg/kg | Rapid depletion to ~50% of control | First 5 minutes of stimulation | [6][7] |

| Slower rate of decline thereafter | Following the initial 5 minutes | [6][7] | ||

| Mouse Brain (systemic administration) | Not specified | No decrease in ACh levels | - | [8] |

| Rat Striatal Synaptosomes (in vitro) | Not specified | Inhibition of [14C]acetylcholine synthesis | - |

Table 2: Effects of Hemicholinium-3 on Acetylcholine Levels

Core Experimental Protocols

Detailed methodologies for key experiments involving hemicholinium-3 are outlined below. These protocols are synthesized from foundational studies and provide a framework for replication and further investigation.

In Vitro Measurement of High-Affinity Choline Uptake (HACU) Inhibition

This protocol describes the use of a radionuclide-based assay to quantify the inhibition of high-affinity choline uptake by HC-3 in cultured neuronal cells.

Objective: To determine the potency of hemicholinium-3 in blocking the high-affinity choline transporter.

Materials:

-

Cultured neuronal cells (e.g., SK-N-SH human neuroblastoma cells)

-

Cell culture medium

-

Krebs-Ringer-HEPES buffer (or similar physiological buffer)

-

[³H]-choline

-

Hemicholinium-3 solutions of varying concentrations

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Cell Culture: Plate neuronal cells in appropriate culture vessels and differentiate to a cholinergic phenotype as required.

-

Preparation: On the day of the experiment, aspirate the culture medium and wash the cells with pre-warmed physiological buffer.

-

Pre-incubation with HC-3: Add buffer containing various concentrations of hemicholinium-3 to the cells. Include a control group with buffer only. Incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Initiation of Choline Uptake: Add [³H]-choline to each well to initiate the uptake process. The final concentration of [³H]-choline should be in the low micromolar range to selectively engage the high-affinity transporter.

-

Incubation: Incubate for a brief period (e.g., 2-10 minutes) at 37°C. It is critical to maintain a short incubation time to measure the initial rate of uptake.

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the [³H]-choline solution and washing the cells multiple times with ice-cold buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials containing scintillation fluid.

-

Data Analysis: Measure the radioactivity in each sample using a scintillation counter. The amount of [³H]-choline taken up is proportional to the counts per minute (CPM). The specific uptake is calculated by subtracting the non-specific uptake (in the presence of a saturating concentration of HC-3) from the total uptake. Plot the percentage of inhibition against the concentration of HC-3 to determine the IC50 value.

In Vivo Investigation of Neuromuscular Blockade

This protocol details an in vivo experiment to characterize the neuromuscular blocking effects of hemicholinium-3.

Objective: To assess the onset, duration, and frequency-dependence of neuromuscular blockade induced by HC-3.

Experimental Model: Anesthetized cat, tibialis anterior muscle-sciatic nerve preparation.[6][7][9]

Materials:

-

Anesthetized and ventilated cat

-

Surgical instruments for dissection

-

Stimulating electrodes for the sciatic nerve

-

Force transducer to measure muscle contraction

-

Data acquisition system

-

Hemicholinium-3 solution for administration

-

Saline solution (control)

Procedure:

-

Surgical Preparation: Anesthetize the cat and ensure stable vital signs. Surgically expose the tibialis anterior muscle and the sciatic nerve. Attach the tendon of the muscle to a force transducer to record isometric contractions.

-

Nerve Stimulation: Place stimulating electrodes on the sciatic nerve. Apply supramaximal stimuli at a specific frequency (e.g., 0.1 Hz) to elicit consistent muscle twitches.

-

Baseline Recording: Record the baseline contractile force of the muscle in response to nerve stimulation.

-

Administration of HC-3: Administer hemicholinium-3, typically via close-arterial injection to the muscle or systemically.

-

Monitoring Neuromuscular Transmission: Continuously monitor and record the muscle's contractile force. The onset of neuromuscular blockade is indicated by a progressive decrease in twitch height.

-

Frequency-Dependent Blockade: To assess the frequency-dependence of the block, increase the stimulation frequency (e.g., to 5-10 Hz). A more rapid decline in contractile force at higher frequencies is characteristic of presynaptic inhibitors like HC-3.[6][7][9]

-

Tetanic Stimulation: Apply a high-frequency burst of stimulation (tetanus) to the nerve. Observe the response during and after the tetanus (post-tetanic potentiation).

-

Data Analysis: Quantify the degree of neuromuscular blockade as the percentage reduction in twitch height from baseline. Analyze the effects of different stimulation frequencies on the rate and extent of the blockade.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key concepts and processes related to hemicholinium-3 research.

References

- 1. High affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of high-affinity choline uptake and acetylcholine synthesis by quinuclidinyl and hemicholinium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. Stork: ACTIONS OF HEMICHOLINIUM (HC-3) ON NEUROMUSCULAR TRANSMISSION [storkapp.me]

- 5. Hemicholinium-3 binding: correlation with high-affinity choline uptake during changes in cholinergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of hemicholinium-3 on choline and acetylcholine levels in a sympathetic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Actions of hemicholinium (HC-3) on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hemicholinium-3 facilitates the release of acetylcholine by acting on presynaptic nicotinic receptors at a central synapse in Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

Methodological & Application

Application Notes and Protocols for Hemicholinium-3 in In Vitro Neuroblastoma Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemicholinium-3 (HC-3) is a potent and selective inhibitor of the high-affinity choline transporter (CHT), which is the rate-limiting step for acetylcholine (ACh) synthesis in cholinergic neurons. In the context of neuroblastoma, a pediatric cancer of the sympathetic nervous system, the cholinergic system can play a role in cell proliferation and survival. These application notes provide a comprehensive guide for the use of Hemicholinium-3 as a tool to investigate the role of choline uptake and acetylcholine synthesis in neuroblastoma cell lines in vitro.

Mechanism of Action

Hemicholinium-3 acts as a competitive antagonist at the choline binding site of the high-affinity choline transporter (CHT1), effectively blocking the uptake of extracellular choline into the presynaptic terminal or, in the case of cultured cells, into the cytoplasm. This inhibition of choline transport directly limits the substrate availability for choline acetyltransferase (ChAT), the enzyme responsible for synthesizing acetylcholine from choline and acetyl-CoA. Consequently, treatment with Hemicholinium-3 leads to a depletion of intracellular acetylcholine stores. In cancer cells, which can exhibit altered choline metabolism, this disruption may impact cell membrane integrity, proliferation, and signaling pathways.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of Hemicholinium-3 on various neuroblastoma and related cell lines as reported in the literature. It is important to note that IC50 values can vary depending on the specific cell line, experimental conditions, and assay used.

| Cell Line | Assay | Parameter Measured | IC50 / Effective Concentration | Reference |

| NG108-15 (Neuroblastoma x Glioma hybrid) | Choline Uptake Assay | Inhibition of Choline Uptake | 30-80 µM | |

| LA-N-2 (Human Neuroblastoma) | Choline Uptake Assay | Inhibition of Radiolabeled Choline Uptake | 100 µM (inhibits uptake) | [2] |

| SH-SY5Y & LA-N-2 (Human Neuroblastoma) | Choline Uptake Assay | Inhibition of Choline Uptake | Inhibition observed | [3] |

| Rat Striatal Synaptosomes | High-Affinity Choline Uptake | Inhibition of Choline Uptake | 6.1 x 10⁻⁸ M | |

| Myenteric Motoneurons | [³H]acetylcholine release | Inhibition of epibatidine-evoked release | 693 nM |

Note: The available literature provides a range of effective concentrations and IC50 values. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific neuroblastoma cell line and experimental setup.

Experimental Protocols

Cell Culture of Neuroblastoma Cells

Standard cell culture protocols for the specific neuroblastoma cell line of interest should be followed. For example, SH-SY5Y cells are often cultured in a 1:1 mixture of Eagle’s Minimum Essential Medium (MEM) and F12 medium, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin/streptomycin. Cells are typically maintained in a humidified incubator at 37°C with 5% CO₂.

Protocol for Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of Hemicholinium-3 on the viability of neuroblastoma cells.

Materials:

-

Neuroblastoma cells (e.g., SH-SY5Y)

-

Complete culture medium

-

Hemicholinium-3 (HC-3) stock solution (dissolved in sterile water or PBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed neuroblastoma cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of Hemicholinium-3 in culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of HC-3 (e.g., 1 µM to 200 µM). Include a vehicle control (medium without HC-3).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle control. Plot the cell viability against the log of the Hemicholinium-3 concentration to determine the IC50 value.

Protocol for Radiolabeled Choline Uptake Assay

This protocol is designed to measure the inhibitory effect of Hemicholinium-3 on choline uptake in neuroblastoma cells.

Materials:

-

Neuroblastoma cells (e.g., SH-SY5Y, LA-N-2)

-

24-well cell culture plates

-

Krebs-Ringer-HEPES (KRH) buffer (or similar physiological buffer)

-

[³H]-Choline chloride

-

Hemicholinium-3

-

Scintillation vials

-

Scintillation fluid

-

Lysis buffer (e.g., 0.1 M NaOH)

-

Liquid scintillation counter

Procedure:

-

Cell Seeding: Plate neuroblastoma cells in 24-well plates and grow to 80-90% confluency.

-

Pre-incubation: Wash the cells twice with warm KRH buffer. Pre-incubate the cells for 10-15 minutes at 37°C with KRH buffer containing various concentrations of Hemicholinium-3. Include a control group without HC-3.

-

Initiation of Uptake: Start the uptake by adding KRH buffer containing a known concentration of [³H]-Choline chloride (e.g., 0.1-1 µCi/mL) to each well.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of choline uptake.

-

Termination of Uptake: Stop the uptake by rapidly aspirating the radioactive medium and washing the cells three times with ice-cold KRH buffer.

-

Cell Lysis: Lyse the cells by adding 200-500 µL of lysis buffer to each well and incubating for at least 30 minutes at room temperature.

-

Quantification: Transfer the cell lysate to a scintillation vial, add 4-5 mL of scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Protein Assay: Determine the protein concentration of the cell lysates to normalize the choline uptake data.

-

Data Analysis: Calculate the specific choline uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of unlabeled choline or at 4°C) from the total uptake. Express the results as a percentage of the control and determine the IC50 of Hemicholinium-3 for choline uptake inhibition.

Protocol for Acetylcholine Quantification Assay

This protocol provides a general method for measuring intracellular acetylcholine levels in neuroblastoma cells following treatment with Hemicholinium-3.

Materials:

-

Neuroblastoma cells (e.g., LA-N-2)

-

6-well or 10 cm cell culture dishes

-

Hemicholinium-3

-